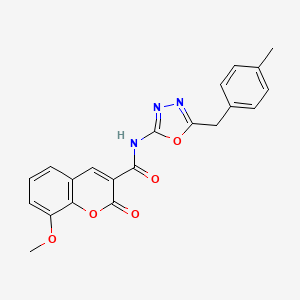

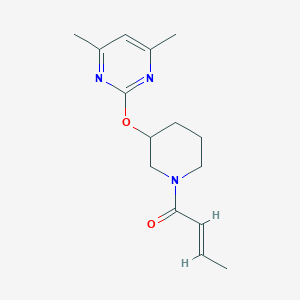

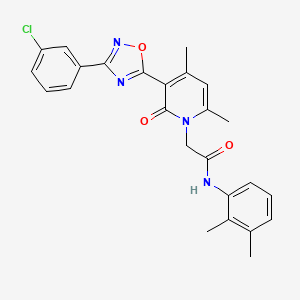

N1-allyl-N2-(3-phenylpropyl)oxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N1-allyl-N2-(3-phenylpropyl)oxalamide” is a compound that belongs to the class of organic compounds known as oxalamides. Oxalamides are amide derivatives of oxalic acid, which is one of the essential and worthy organic functional groups in naturally occurring molecules, pharmaceuticals, agrochemicals, and polymers .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of amines with oxalyl chloride in a basic medium . For instance, a series of quinoxalinepeptidomimetic derivatives were prepared via the competing alkylation reaction of the ambient nucleophile, methyl 3- (3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate, with allyl bromide to afford the corresponding O - and N -allyl quinoxaline ester derivatives .Molecular Structure Analysis

The molecular structure of similar compounds like “N1-ethyl-N2-(3-hydroxy-3-phenylpropyl)oxalamide” contains total 36 bond(s); 18 non-H bond(s), 8 multiple bond(s), 6 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 2 secondary amide(s) (aliphatic), 1 hydroxyl group(s), and 1 secondary alcohol(s) .Chemical Reactions Analysis

The chemical reactions of similar compounds involve the formation of mononuclear complexes with the ligand . The spectroscopic data revealed mononuclear complexes and octahedral geometry for each Mn(II), Co(II), Ni(II) and platinum complexes .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds like “N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide” include a molecular weight of 290.24 and a chemical formula of C12H13F3N2O3 .科学的研究の応用

Supramolecular Organogels

“N1-allyl-N2-(3-phenylpropyl)oxalamide” is a type of oxalamide derivative. These compounds have been found to be excellent low molecular weight gelators for a variety of different organic solvents with different polarities and hydrogen-bonding abilities . They are used in the creation of supramolecular organogels, which are a class of soft functional materials that have garnered significant scientific interest for numerous applications .

Biomedical Applications

The primary alkyl oxalamide gelators, which include “N1-allyl-N2-(3-phenylpropyl)oxalamide”, have been found to have no effect on the metabolic activity of mouse immune cells. This suggests that these compounds are not cytotoxic and are suitable for use in biomedical applications .

Cross-Coupling Reactions

Copper(II) complexes of oxalamide ligands, including “N1-allyl-N2-(3-phenylpropyl)oxalamide”, have been used to catalyze cross-coupling reactions. These reactions are widely used in the synthesis of fine chemicals and materials .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-(3-phenylpropyl)-N'-prop-2-enyloxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c1-2-10-15-13(17)14(18)16-11-6-9-12-7-4-3-5-8-12/h2-5,7-8H,1,6,9-11H2,(H,15,17)(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSSMAZADYRUEHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C(=O)NCCCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-allyl-N2-(3-phenylpropyl)oxalamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(Benzimidazol-1-yl)azetidin-1-yl]pyridine-4-carbonitrile](/img/structure/B2748093.png)

![8-(4-chlorophenyl)-3-ethyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2748094.png)

![N-(2,4-dimethylphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2748098.png)